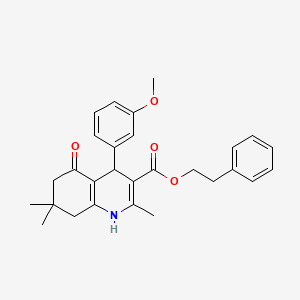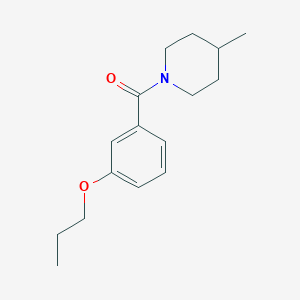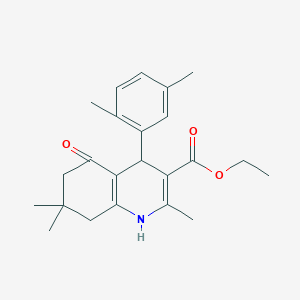![molecular formula C13H11BrN2O4 B4993934 5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4993934.png)
5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated ethoxyphenyl group attached to a diazinane trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:
Condensation Reaction: The 2-bromo-5-ethoxybenzaldehyde is then condensed with 1,3-diazinane-2,4,6-trione under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 2-ethoxybenzaldehyde using bromine and a suitable catalyst.
Condensation in Reactors: The condensation reaction is performed in industrial reactors with controlled temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom in the ethoxyphenyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
科学的研究の応用
5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell walls.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
作用機序
The mechanism by which 5-[(2-Bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves:
類似化合物との比較
Similar Compounds
4-[(2-Bromo-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a methoxy group instead of an ethoxy group.
5-[(2-Chloro-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of a bromine atom.
特性
IUPAC Name |
5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-2-20-8-3-4-10(14)7(5-8)6-9-11(17)15-13(19)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQGEVROOSRATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B4993858.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)

![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B4993866.png)
![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)


![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![Ethyl 4-[[2-[4-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B4993911.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B4993927.png)

